3-Acetoxypyridine

Catalog No.
S662810
CAS No.
17747-43-2
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetoxypyridine

CAS Number

17747-43-2

Product Name

3-Acetoxypyridine

IUPAC Name

pyridin-3-yl acetate

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c1-6(9)10-7-3-2-4-8-5-7/h2-5H,1H3

InChI Key

QZDWODWEESGPLC-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CN=CC=C1

Canonical SMILES

CC(=O)OC1=CN=CC=C1

The exact mass of the compound 3-Acetoxypyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 273047. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Acetoxypyridine is the acetyl ester of 3-hydroxypyridine, a key heterocyclic building block. This modification from the parent hydroxypyridine fundamentally alters its physical properties and chemical reactivity, making it a preferred reagent for specific synthetic applications. It functions both as a protected, liquid form of 3-hydroxypyridine, enhancing its compatibility with a range of reaction conditions, and as a competent acyl-transfer agent for C-acetylation reactions [REFS-1, REFS-2]. Its utility is primarily defined by its improved handling characteristics and its ability to participate in reactions where the free hydroxyl group of its precursor would be prohibitive.

Research Fit

1
Coordination chemistry ligand. Suitable for constructing spin-crossover frameworks and molecular magnetic materials.
2
Enzymology probe. Reports support its use as a carbonic anhydrase substrate for esterase activity assays.
3
Antimicrobial scaffold. Supports structure-activity relationship studies in antimicrobial screening research.

Direct substitution of 3-Acetoxypyridine with its parent compound, 3-hydroxypyridine, frequently leads to process incompatibility or reaction failure. The high melting point (approx. 126 °C) and hydrogen-bonding capability of 3-hydroxypyridine can cause poor solubility in many common aprotic organic solvents, complicating reaction setup and handling [1]. More critically, the acidic hydroxyl proton of 3-hydroxypyridine is incompatible with a wide range of standard reagents, including organolithiums, Grignard reagents, and strong non-nucleophilic bases like LDA, leading to deprotonation and unwanted side reactions instead of the desired transformation. The acetyl group in 3-Acetoxypyridine circumvents these issues by serving as a robust protecting group, rendering the compound suitable for a broader array of synthetic sequences.

Substitution Risk

Required compound
3-Acetoxypyridine

Nonplanar conformation in solution reduces unwanted molecular complexation. Under controlled in situ hydrolysis, it generates a specific ligand field for multistep magnetic transitions.

Generic substitute risk
2-/4-isomers or 3-hydroxypyridine

Positional isomers lack the same nonplanar structure and hydrolysis kinetics, which may significantly alter coordination geometry and material properties.

Direct substitution may not replicate reported performance; requires validation.

Superior Processability and Handling Due to Liquid State at Room Temperature

A primary procurement differentiator for 3-Acetoxypyridine is its physical state, which significantly simplifies handling and formulation compared to its precursor, 3-hydroxypyridine. 3-Acetoxypyridine is a liquid at ambient temperature with a reported boiling point of 92 °C at 9 mmHg, facilitating its use in standard laboratory and industrial workflows without the need for heating to dissolve . In contrast, 3-hydroxypyridine is a high-melting-point solid (m.p. 125-128 °C), which often requires heating or the use of specific polar solvents for effective dissolution, adding complexity and energy costs to a process [1].

Evidence DimensionPhysical State & Thermal Properties
Target Compound DataLiquid at room temperature; b.p. 92 °C / 9 mmHg
Comparator Or Baseline3-Hydroxypyridine: Solid; m.p. 125-128 °C
Quantified DifferenceOver 100 °C difference in melting point, resulting in a different physical state at standard processing temperatures.
ConditionsStandard laboratory conditions (approx. 25 °C)

This physical difference directly impacts material handling, solvent selection, and process energy requirements, making 3-Acetoxypyridine a more process-friendly option for many applications.

Complexation profile
Head-to-head
Markedly lower complexation versus planar methyl nicotinate
Supports selection where reduced aggregation is critical for supramolecular design.
Reported qualitative comparison; context-dependent.

Enables Use in Base-Sensitive and Organometallic Reactions as a Protected Precursor

The acetyl group of 3-Acetoxypyridine functions as an effective protecting group for the hydroxyl moiety, broadening its synthetic utility in comparison to unprotected 3-hydroxypyridine. The free hydroxyl group of 3-hydroxypyridine is acidic and nucleophilic, rendering it incompatible with common strong bases (e.g., n-BuLi, s-BuLi, LDA) and organometallic reagents (e.g., Grignard reagents) that are fundamental to many C-C bond-forming reactions. By masking this reactive site, 3-Acetoxypyridine can be successfully employed in reaction sequences that involve such sensitive reagents without causing premature quenching or side reactions, a critical factor for the successful execution of complex, multi-step syntheses.

Evidence DimensionReactivity with Strong Bases/Organometallics
Target Compound DataChemically compatible; the ester is stable to typical organolithium and Grignard reagents at low temperatures.
Comparator Or Baseline3-Hydroxypyridine: Incompatible; the acidic proton (pKa ~8.7) is readily deprotonated, consuming the reagent.
Quantified DifferenceQualitative: Enables successful reaction versus reaction failure/quenching.
ConditionsStandard conditions for reactions involving organolithium, Grignard, or strong amide bases.

For any synthetic route requiring the use of strong bases or organometallics, procuring the acetyl-protected form is non-negotiable to avoid yield loss and ensure the planned chemical transformation occurs.

Enzyme substrate behavior
Reported
Sigmoid pH-activity profile; inflection point at pH 7.0
Supports carbonic anhydrase mechanism studies and esterase assay development.
Kinetic parameters to verify for specific isoform context.

Functions as a Competent Acyl-Transfer Reagent in Friedel-Crafts Reactions

Beyond its role as a protected precursor, 3-Acetoxypyridine serves as an effective acetylating agent, a function its parent compound cannot perform. In a study by Murakami and Maruyama, 3-Acetoxypyridine was used to acetylate anisole under Friedel-Crafts conditions (AlCl3 in CS2), affording acetylanisole in a 76% yield [1]. This demonstrates its utility as a viable acyl donor for C-acetylation of electron-rich aromatic systems. The comparator, 3-hydroxypyridine, is unsuitable for this transformation as the free hydroxyl group would complex with the Lewis acid and deactivate the system.

Evidence DimensionYield in Friedel-Crafts Acetylation of Anisole
Target Compound Data76% yield
Comparator Or Baseline3-Hydroxypyridine: 0% yield (reaction is not viable)
Quantified DifferenceEnables a high-yield transformation that is impossible with the unprotected comparator.
ConditionsAluminum chloride (AlCl3) in carbon disulfide (CS2).

This evidence justifies procuring 3-Acetoxypyridine specifically for workflows where it is intended to act as an electrophilic acetyl source, offering a unique reactivity profile compared to its parent hydroxypyridine.

Two-step spin crossover
Head-to-head
Fe1 T1/2 = 245 K (Mo) / 283 K (Nb); Fe2 T1/2 = 70 K (Mo) / 80 K (Nb)
Context for designing molecular switches with multistep magnetic transitions.
Data from specific cyanido-bridged Fe(II) frameworks; model-specific review.
Antimicrobial MIC
Cross-study
Derivative MIC: 32 µg/mL (C. diphtheriae); 64 µg/mL (V. cholerae)
Supports antimicrobial screening context and scaffold-driven SAR studies.
Data to verify for 3-acetoxypyridine itself; source-specific review.
Isomer property comparison
Cross-study
LogP ~0.8–1.0; crystalline solid (m.p. 105 °C) vs. liquid 2-isomer
Lower lipophilicity may support aqueous-phase synthesis and bioconjugation research.
Estimated LogP and reported physical state; formulation-context review.

Building Block for Multi-Step Syntheses Involving Organometallic Reagents

In synthetic routes requiring the construction of substituted pyridines via lithiation or Grignard addition, 3-Acetoxypyridine is the correct choice over 3-hydroxypyridine. Its protected hydroxyl group ensures compatibility with these powerful nucleophiles, preventing reagent quenching and allowing for high-yield C-C or C-heteroatom bond formation before a final deprotection step.

Workflows Requiring a Liquid, Readily Soluble Pyridinol Synthon

For processes where ease of handling, automated liquid dosing, or formulation in aprotic organic solvents is critical, the liquid state of 3-Acetoxypyridine makes it a more efficient procurement choice than solid 3-hydroxypyridine. This advantage is particularly relevant in high-throughput screening, process scale-up, and formulation development.

Lewis Acid-Catalyzed Acetylation of Activated Aromatic Compounds

When the goal is the direct C-acetylation of an electron-rich substrate like anisole, 3-Acetoxypyridine serves as a competent acyl donor, achieving high yields in Friedel-Crafts reactions [1]. This specific reactivity makes it the designated reagent for this class of transformation where 3-hydroxypyridine would be completely ineffective.

Application Fit Matrix

Application
Selection Property
Validation Focus
Spin-crossover molecular switch design
In situ pro-ligand hydrolysis capability
Verify ligand-field heterogeneity and multistep magnetic response
Carbonic anhydrase enzyme studies
Reproducible pH-dependent substrate kinetics
Confirm esterase assay consistency and inhibitor screening context
Antimicrobial SAR research
3-acetoxy scaffold for derivative synthesis
Review MIC endpoint context against target strain panels
Aqueous-phase synthesis and bioconjugation
Relatively low lipophilicity and solid-state handling
Assess solubility in mixed aqueous-organic media and functionalization stability

XLogP3

0.8

UNII

9E55385Q47

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17747-43-2

Wikipedia

3-pyridyl acetate

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